molecular formula C22H27N5O3 B2440554 N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-83-2

N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2440554
CAS No.: 921833-83-2
M. Wt: 409.49
InChI Key: BYYQIYQCRCOMFY-UHFFFAOYSA-N
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Description

N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H27N5O3 and its molecular weight is 409.49. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3/c1-2-9-26-15-18(21(28)23-8-10-25-11-13-30-14-12-25)20-19(16-26)22(29)27(24-20)17-6-4-3-5-7-17/h3-7,15-16H,2,8-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYQIYQCRCOMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-morpholinoethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and its implications in therapeutic applications.

The synthesis of this compound involves several steps that typically include the formation of the pyrazolo[4,3-c]pyridine core followed by functionalization at the carboxamide position. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

The compound exhibits a range of biological activities primarily attributed to its interaction with various molecular targets. Notably, it has been investigated for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents, making this compound a candidate for cancer therapy.

2. Anticancer Activity

Research indicates that this compound demonstrates notable antiproliferative effects against various cancer cell lines. The compound's efficacy has been evaluated in vitro and in vivo:

Cell Line IC50 (µM) Mechanism
BRCA1-deficient cells10 - 100PARP inhibition leading to synthetic lethality
BRCA2-deficient cells15 - 120Induction of apoptosis via DNA damage
Prostate cancer20 - 80Cell cycle arrest and apoptosis

3. Case Studies

Several studies have highlighted the compound's potential:

  • In vitro Studies : A study reported that treatment with the compound resulted in significant cell death in BRCA-deficient cancer cell lines compared to BRCA-proficient lines, indicating selective toxicity towards cancer cells with homologous recombination repair deficiencies.
  • In vivo Efficacy : In xenograft models, administration of the compound led to a marked reduction in tumor size, demonstrating its potential as a therapeutic agent for cancers associated with BRCA mutations.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound shows favorable characteristics such as good solubility and bioavailability. Toxicity studies are essential to establish a safety profile; preliminary results suggest manageable toxicity levels at therapeutic doses.

Q & A

How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?

Answer:
Optimization involves:

  • Reaction Conditions : Control of temperature (e.g., reflux for cyclization steps) and solvent selection (polar aprotic solvents like DMF for carboxamide coupling) to enhance intermediate stability .
  • Catalysts : Palladium-based catalysts for Suzuki-Miyaura coupling to introduce aryl groups, as seen in analogous pyrazolo[4,3-c]pyridine syntheses .
  • Purification : Gradient column chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate intermediates, followed by recrystallization using ethyl acetate/ethanol mixtures for final purity .
  • Green Chemistry : Continuous flow reactors to improve reaction efficiency and reduce waste, as demonstrated in related heterocyclic systems .

What advanced crystallographic techniques are recommended for determining its three-dimensional structure?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, particularly for resolving chiral centers and analyzing puckered pyrimidine/pyrazole rings. Ensure high-resolution data (<1.0 Å) to detect hydrogen-bonding networks critical for stability .
  • Twinned Data Handling : SHELXD/SHELXE pipelines for resolving twinned crystals, leveraging robust algorithms for phase determination in complex morpholinoethyl-substituted systems .
  • Validation : Cross-validate with spectroscopic data (NMR, IR) to confirm functional group orientations .

How can researchers investigate its mechanism of action as a potential enzyme inhibitor?

Answer:

  • In Vitro Assays : Use fluorogenic substrates to measure inhibition constants (Ki) against targets like PARP or phosphodiesterases. Compare IC50 values with structurally related compounds (e.g., bromophenyl or thiazole derivatives) to identify substituent effects .
  • Enzyme Kinetics : Perform Lineweaver-Burk analysis to determine competitive/non-competitive inhibition modes.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite for predicting binding poses, focusing on morpholinoethyl interactions with catalytic pockets .

What strategies resolve contradictory data regarding its biological activity across studies?

Answer:

  • Reproducibility Checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability. For example, discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
  • Metabolic Stability : Test compound stability in liver microsomes to account for metabolic interference in in vivo vs. in vitro results .
  • Orthogonal Assays : Validate activity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., apoptosis via flow cytometry) endpoints .

What methodologies establish structure-activity relationships (SAR) for its derivatives?

Answer:

  • Analog Synthesis : Introduce substituents at the 5-propyl (e.g., ethyl, fluorophenyl) or 2-phenyl (e.g., electron-withdrawing groups) positions to assess steric/electronic effects .
  • Biological Testing : Correlate substituent modifications with activity trends (e.g., increased hydrophobicity enhancing membrane permeability) .
  • QSAR Modeling : Use Gaussian or COSMO-RS for computational analysis of logP, polar surface area, and H-bond donors .

Which analytical methods are most reliable for characterizing this compound?

Answer:

  • Spectroscopy :
    • 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH2/CH3 groups in the propyl and morpholinoethyl chains .
    • IR : Confirm carbonyl (1670–1720 cm⁻¹) and amide (1640–1680 cm⁻¹) stretches .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity >98% .
  • Mass Spectrometry : High-resolution ESI-MS for exact mass confirmation (e.g., m/z calculated for C24H29N5O3) .

How should researchers assess its chemical stability under varying conditions?

Answer:

  • Stress Testing : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours. Monitor degradation via LC-MS to identify labile sites (e.g., morpholinoethyl hydrolysis) .
  • Kinetic Studies : Conduct Arrhenius analysis at 25°C, 40°C, and 60°C to predict shelf-life .

What in vitro/in vivo models are appropriate for pharmacokinetic profiling?

Answer:

  • In Vitro : Caco-2 cell monolayers for permeability assays; human liver microsomes for CYP450-mediated metabolism studies .
  • In Vivo : Rodent models to measure oral bioavailability and plasma half-life. Compare with intravenous administration to calculate clearance rates .

How can molecular dynamics simulations predict target interactions?

Answer:

  • Docking : Use GROMACS or AMBER to simulate binding to PARP-1, focusing on hydrogen bonds between the carboxamide group and catalytic Glu988 .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities and validate with experimental IC50 data .

What approaches are recommended for preliminary toxicity screening?

Answer:

  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48-hour exposure) to determine CC50 values .
  • Genotoxicity : Ames test (TA98 strain) with/without metabolic activation .
  • In Silico : ProTox-II for predicting hepatotoxicity and mutagenicity risks .

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